molecular formula C14H19N5O4S2 B15111301 {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thia diazol-2-yl))carboxamide

{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thia diazol-2-yl))carboxamide

Cat. No.: B15111301
M. Wt: 385.5 g/mol
InChI Key: ABRKCJAIYMKVNH-UHFFFAOYSA-N
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Description

{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thiadiazol-2-yl))carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a pyrrolidine ring, and a thiadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thiadiazol-2-yl))carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The pyrrolidine ring is often prepared via a cyclization reaction of an amino acid derivative. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thiadiazol-2-yl))carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thiadiazol-2-yl))carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry

In industry, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thiadiazol-2-yl))carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-methyl(1,3,4-thiadiazol-2-yl))carboxamide
  • {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-propyl(1,3,4-thiadiazol-2-yl))carboxamide

Uniqueness

The uniqueness of {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thiadiazol-2-yl))carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N5O4S2

Molecular Weight

385.5 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H19N5O4S2/c1-4-11-16-17-14(24-11)15-13(20)10-6-5-7-19(10)25(21,22)12-8(2)18-23-9(12)3/h10H,4-7H2,1-3H3,(H,15,17,20)

InChI Key

ABRKCJAIYMKVNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=C(ON=C3C)C

Origin of Product

United States

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